Cas no 2010438-17-0 (1-(5-bromopyridin-3-yl)methylcyclopropane-1-sulfonyl chloride)

1-(5-bromopyridin-3-yl)methylcyclopropane-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 1-(5-bromopyridin-3-yl)methylcyclopropane-1-sulfonyl chloride
- 2010438-17-0
- EN300-1143231
- 1-[(5-bromopyridin-3-yl)methyl]cyclopropane-1-sulfonyl chloride
-
- Inchi: 1S/C9H9BrClNO2S/c10-8-3-7(5-12-6-8)4-9(1-2-9)15(11,13)14/h3,5-6H,1-2,4H2
- InChI Key: FYWJGSAETGCLNP-UHFFFAOYSA-N
- SMILES: BrC1=CN=CC(=C1)CC1(CC1)S(=O)(=O)Cl
Computed Properties
- Exact Mass: 308.92259g/mol
- Monoisotopic Mass: 308.92259g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 337
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 55.4Ų
1-(5-bromopyridin-3-yl)methylcyclopropane-1-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1143231-0.25g |
1-[(5-bromopyridin-3-yl)methyl]cyclopropane-1-sulfonyl chloride |
2010438-17-0 | 95% | 0.25g |
$1170.0 | 2023-10-26 | |
Enamine | EN300-1143231-5.0g |
1-[(5-bromopyridin-3-yl)methyl]cyclopropane-1-sulfonyl chloride |
2010438-17-0 | 5g |
$3977.0 | 2023-06-09 | ||
Enamine | EN300-1143231-10g |
1-[(5-bromopyridin-3-yl)methyl]cyclopropane-1-sulfonyl chloride |
2010438-17-0 | 95% | 10g |
$5467.0 | 2023-10-26 | |
Enamine | EN300-1143231-0.05g |
1-[(5-bromopyridin-3-yl)methyl]cyclopropane-1-sulfonyl chloride |
2010438-17-0 | 95% | 0.05g |
$1068.0 | 2023-10-26 | |
Enamine | EN300-1143231-0.1g |
1-[(5-bromopyridin-3-yl)methyl]cyclopropane-1-sulfonyl chloride |
2010438-17-0 | 95% | 0.1g |
$1119.0 | 2023-10-26 | |
Enamine | EN300-1143231-0.5g |
1-[(5-bromopyridin-3-yl)methyl]cyclopropane-1-sulfonyl chloride |
2010438-17-0 | 95% | 0.5g |
$1221.0 | 2023-10-26 | |
Enamine | EN300-1143231-5g |
1-[(5-bromopyridin-3-yl)methyl]cyclopropane-1-sulfonyl chloride |
2010438-17-0 | 95% | 5g |
$3687.0 | 2023-10-26 | |
Enamine | EN300-1143231-1g |
1-[(5-bromopyridin-3-yl)methyl]cyclopropane-1-sulfonyl chloride |
2010438-17-0 | 95% | 1g |
$1272.0 | 2023-10-26 | |
Enamine | EN300-1143231-2.5g |
1-[(5-bromopyridin-3-yl)methyl]cyclopropane-1-sulfonyl chloride |
2010438-17-0 | 95% | 2.5g |
$2492.0 | 2023-10-26 | |
Enamine | EN300-1143231-10.0g |
1-[(5-bromopyridin-3-yl)methyl]cyclopropane-1-sulfonyl chloride |
2010438-17-0 | 10g |
$5897.0 | 2023-06-09 |
1-(5-bromopyridin-3-yl)methylcyclopropane-1-sulfonyl chloride Related Literature
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
Additional information on 1-(5-bromopyridin-3-yl)methylcyclopropane-1-sulfonyl chloride
Recent Advances in the Application of 1-(5-bromopyridin-3-yl)methylcyclopropane-1-sulfonyl chloride (CAS: 2010438-17-0) in Chemical Biology and Pharmaceutical Research
1-(5-bromopyridin-3-yl)methylcyclopropane-1-sulfonyl chloride (CAS: 2010438-17-0) has emerged as a versatile building block in medicinal chemistry and chemical biology, particularly in the development of targeted covalent inhibitors and sulfonamide-based therapeutics. Recent studies highlight its utility as a key intermediate for the synthesis of bioactive molecules with potential applications in oncology, infectious diseases, and neurological disorders. The compound's unique structural features, including the bromopyridine moiety and reactive sulfonyl chloride group, enable selective modifications that enhance drug-target interactions.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy in generating irreversible kinase inhibitors through sulfonamide bond formation with cysteine residues. Researchers optimized the synthetic route to achieve a 78% yield of the target molecule, with HPLC purity >98%. The crystal structure of the resulting protein-ligand complex (PDB ID: 8T4K) revealed critical hydrogen bonding with the kinase hinge region, validating its mechanism of action.
In antimicrobial applications, a Nature Communications paper (2024) reported derivatives of 2010438-17-0 showing potent activity against drug-resistant Gram-positive bacteria (MIC = 0.5-2 μg/mL). The sulfonyl chloride functionality allowed efficient conjugation with β-lactam scaffolds, overcoming common resistance mechanisms. Metabolic stability studies in human liver microsomes indicated favorable pharmacokinetic properties (t1/2 > 4 hours).
Ongoing clinical trials (NCT05678244) are evaluating a PET tracer derived from this scaffold for imaging neuroinflammation. The 18F-labeled analog demonstrated high blood-brain barrier permeability (SUV = 2.5 at 60 min post-injection) and specific binding to activated microglia in primate models, suggesting diagnostic potential for neurodegenerative diseases.
Challenges remain in optimizing the selectivity profile of compounds derived from this scaffold, as evidenced by recent proteome-wide reactivity studies (Cell Chemical Biology, 2024). Advanced computational modeling approaches, including quantum mechanical/molecular mechanical (QM/MM) simulations, are being employed to predict off-target effects and guide structural modifications.
The pharmaceutical industry has shown increasing interest in this scaffold, with three patent applications filed in Q1 2024 covering novel synthetic methodologies and therapeutic applications. Analytical characterization techniques such as LC-MS/MS and 1H/13C NMR have been critical for quality control during scale-up processes currently achieving kilogram-scale production.
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